Montelukast(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H35ClNO3S- |
|---|---|
Molecular Weight |
585.2 g/mol |
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/p-1/b15-10+/t32-/m1/s1 |
InChI Key |
UCHDWCPVSPXUMX-TZIWLTJVSA-M |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |
Origin of Product |
United States |
Molecular Mechanism of Action of Montelukast
Montelukast(1-) functions as a potent and selective antagonist of the type 1 cysteinyl leukotriene receptor (CysLT1R). dovepress.comarvojournals.org Its primary mechanism involves binding to this receptor, thereby preventing the binding and subsequent signaling of its natural ligands, the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. arvojournals.orgatsjournals.orgfrontiersin.org These CysLTs are powerful lipid mediators derived from arachidonic acid, known to be potent bronchoconstrictors and pro-inflammatory agents. atsjournals.orgfrontiersin.org
The interaction between Montelukast (B128269) and CysLT1R is crucial for its therapeutic effects. The presence of the CysLT1R is considered a prerequisite for the inhibitory or toxic effects of the antagonist on target cells. spandidos-publications.com By competitively blocking the CysLT1R, Montelukast effectively inhibits the physiological actions initiated by CysLTs. frontiersin.org While its principal action is on CysLT1R, some research suggests that Montelukast may also exhibit antagonism at the GPR17 leukotriene receptor. frontiersin.org Furthermore, at concentrations higher than those needed for complete CysLT1R blockade, Montelukast has been observed to inhibit the enzyme 5-lipoxygenase (5-LO), which is involved in the synthesis of leukotrienes. scispace.com
Preclinical Pharmacodynamics of Montelukast
In Vitro Pharmacological Characterization
Antagonism of Leukotriene-Induced Contractions in Isolated Airway Tissues (e.g., Guinea Pig Trachea)
In isolated guinea pig tracheal preparations, montelukast (B128269) has been shown to be a potent antagonist of leukotriene D4 (LTD4)-induced contractions. researchgate.netcdnsciencepub.com It competitively inhibits the binding of LTD4 to its receptor, resulting in a rightward shift of the LTD4 concentration-response curve. atsjournals.org The potency of montelukast in this assay is high, with a reported pA2 value of 9.3, indicating a strong antagonistic effect. researchgate.netcdnsciencepub.com This demonstrates montelukast's ability to effectively block the contractile effects of LTD4 on airway smooth muscle. cdnsciencepub.comatsjournals.org
Differential Effects on Leukotriene C4 (LTC4) versus Leukotriene D4 (LTD4) Induced Responses
Montelukast exhibits selective antagonism towards the CysLT1 receptor, which has a higher affinity for LTD4 than for LTC4. atsjournals.orgatsjournals.org Consequently, montelukast effectively blocks LTD4-induced contractions in isolated guinea pig trachea but does not antagonize contractions induced by LTC4 when the conversion of LTC4 to LTD4 is inhibited. cdnsciencepub.comatsjournals.org However, in the absence of such inhibitors, montelukast can indirectly antagonize LTC4-induced contractions by blocking the effects of its metabolite, LTD4. atsjournals.org Studies have shown that while LTC4 and LTD4 may bind to the CysLT2 receptor with similar affinity, LTD4 can functionally antagonize the effects of LTC4 at this receptor. nih.gov In human umbilical vein endothelial cells (HUVECs), which primarily express the CysLT2 receptor, montelukast failed to inhibit calcium transients induced by either LTC4 or LTD4. ahajournals.org Conversely, in macrophages, which predominantly express the CysLT1 receptor, LTD4-induced calcium responses were completely blocked by montelukast. ahajournals.org
Effects on Cellular Markers of Inflammation in Tissue Cultures
Montelukast has demonstrated anti-inflammatory properties in various tissue culture models. It has been shown to suppress the release of pro-inflammatory mediators such as interleukin-8 (IL-8) and RANTES from nasal airway epithelial cells. frontiersin.org In human monocytic cell lines and peripheral blood-derived macrophages, montelukast can inhibit the production of inflammatory cytokines by blocking the MAPK-p38 and NF-kB pathways. frontiersin.org Furthermore, in human retinal endothelial cells, montelukast pretreatment significantly decreased the expression of pro-inflammatory markers IL-1β and IL-6, as well as VCAM1 and CCL2, which are involved in leukocyte adhesion and migration. nih.gov In a mouse model of vascular injury, montelukast inhibited the proliferation and migration of vascular smooth muscle cells, which are key events in vascular remodeling. oup.com
In Vivo Preclinical Models
Inhibition of Leukotriene-Induced Bronchoconstriction in Animal Models
In vivo studies in various animal models have confirmed the ability of montelukast to inhibit leukotriene-induced bronchoconstriction. nih.gov In anesthetized guinea pigs, intravenous administration of montelukast effectively antagonized bronchoconstriction induced by intravenous LTD4. researchgate.netcdnsciencepub.com Similarly, oral administration of montelukast in conscious squirrel monkeys blocked LTD4-induced bronchoconstriction. cdnsciencepub.com In ovalbumin-sensitized rats, montelukast also demonstrated a potent inhibitory effect on LTD4-induced bronchoconstriction. cdnsciencepub.com
Modulation of Antigen-Induced Early and Late-Phase Bronchoconstriction
Montelukast has been shown to effectively modulate both the early and late phases of antigen-induced bronchoconstriction in several preclinical models. atsjournals.org In conscious, sensitized squirrel monkeys, oral pretreatment with montelukast inhibited both the early and late-phase bronchoconstriction induced by Ascaris antigen. cdnsciencepub.comresearchgate.net Similarly, in allergic conscious sheep, a continuous intravenous infusion of montelukast resulted in a significant reduction of both the peak early and late responses to Ascaris aerosol. cdnsciencepub.com In a guinea pig model of allergic airway inflammation, the combination of montelukast and an antihistamine attenuated the early allergic reaction by approximately 70%. semanticscholar.org
Influence on Inflammatory Markers in Pulmonary Inflammation Models
Preclinical studies in various animal models of pulmonary inflammation have demonstrated that montelukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, significantly reduces key inflammatory markers. atsjournals.orgnih.govatsjournals.org Its effects have been observed across different species and inflammation triggers, pointing to a broad anti-inflammatory profile in the lungs.
In models of acute allergic asthma, montelukast has shown profound effects on T helper type-2 (Th2) cytokines, which are central to allergic inflammation. nih.gov A study using ovalbumin (OVA)-sensitized BALB/c mice found that treatment with montelukast resulted in a greater than 90% reduction in eosinophils in the bronchoalveolar lavage (BAL) fluid. nih.gov The same study noted significant decreases in levels of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) in both the BAL fluid and lung tissue. nih.govresearchgate.net Furthermore, serum levels of IL-5 and total IgE were also significantly lower in the montelukast-treated animals. nih.gov Similarly, in a murine model of chronic asthma induced by repeated OVA challenges, montelukast administration led to a reduction in IL-4, IL-13, and the chemokine eotaxin. nih.gov
The impact of montelukast on inflammatory cell infiltration is a consistent finding across multiple studies. In a rabbit model of allergic asthma induced by house dust mite extract, montelukast significantly reduced eosinophils in the BAL fluid at 6 hours post-challenge, and neutrophils and macrophages at both 6 and 24 hours. nih.gov In a guinea pig model of chronic pulmonary inflammation induced by lipopolysaccharide (LPS), montelukast treatment dose-dependently decreased the number of macrophages, eosinophils, and neutrophils in the BAL fluid. tandfonline.com
Montelukast's anti-inflammatory activity extends to non-allergic models of lung injury. In rats exposed to cigarette smoke, montelukast treatment significantly inhibited the rise in serum tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD). mrmjournal.orgnih.gov Studies in hemorrhagic shock-induced lung injury models also reported that montelukast reduced levels of IL-6 and TNF-α, as well as leukotriene B4 (LTB4) and leukotriene C4 (LTC4) in bronchoalveolar lavage fluid. frontiersin.org
In models of acute respiratory distress syndrome (ARDS) triggered by LPS, montelukast has been shown to attenuate lung inflammation by reducing the total number of leukocytes in the BAL and inhibiting the expression of nuclear factor-kappa B (NF-κB) and leukotriene B4 receptor (LTB4R) in the lung parenchyma. archbronconeumol.org Moreover, montelukast has been observed to inhibit the lipopolysaccharide-induced production of IL-1β, IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1) from peripheral blood mononuclear cells. nih.govbrieflands.com
The tables below summarize the effects of montelukast on various inflammatory markers in preclinical pulmonary inflammation models.
Table 1: Effect of Montelukast on Inflammatory Cell Infiltration in Animal Models
| Animal Model | Inflammation Inducer | Cell Type | Effect | Source |
|---|---|---|---|---|
| BALB/c Mice | Ovalbumin (Allergen) | Eosinophils | >90% reduction in BAL fluid | nih.gov |
| Rabbits | House Dust Mite (Allergen) | Eosinophils | Significant reduction in BAL fluid at 6h | nih.gov |
| Rabbits | House Dust Mite (Allergen) | Neutrophils | Significant reduction in BAL fluid at 6h & 24h | nih.gov |
| Rabbits | House Dust Mite (Allergen) | Macrophages | Significant reduction in BAL fluid at 6h & 24h | nih.gov |
| Guinea Pigs | Lipopolysaccharide (LPS) | Macrophages | 41-49% reduction in BAL fluid | tandfonline.com |
| Guinea Pigs | Lipopolysaccharide (LPS) | Eosinophils | 65-79% reduction in BAL fluid | tandfonline.com |
| Guinea Pigs | Lipopolysaccharide (LPS) | Neutrophils | 26-34% reduction in BAL fluid | tandfonline.com |
Table 2: Effect of Montelukast on Cytokines, Chemokines, and Other Inflammatory Mediators
| Animal Model/System | Inflammation Inducer | Marker | Effect | Source |
|---|---|---|---|---|
| BALB/c Mice | Ovalbumin (Allergen) | IL-4, IL-5, IL-13 | Significant decrease in BAL fluid & lung | nih.govresearchgate.net |
| BALB/c Mice | Ovalbumin (Allergen) | Serum IgE | Significant decrease | nih.gov |
| Murine Chronic Asthma | Ovalbumin (Allergen) | IL-4, IL-13, Eotaxin | Reduction | nih.gov |
| Murine Chronic Asthma | Ovalbumin (Allergen) | VEGF, TGF-β1 | Reduced expression in lung tissue | nih.gov |
| Rats | Cigarette Smoke | Serum TNF-α | Significant decrease | mrmjournal.orgnih.gov |
| Hemorrhagic Shock Model | N/A | IL-6, TNF-α | Reduction | frontiersin.org |
| Hemorrhagic Shock Model | N/A | LTB4, LTC4 | Decrease in BAL fluid | frontiersin.org |
| Guinea Pigs | Lipopolysaccharide (LPS) | TNF-α, LTB4 | Significant reduction in BAL fluid | tandfonline.com |
| Mice | Lipopolysaccharide (LPS) | NF-κB, LTB4R | Reduced expression in lung | archbronconeumol.org |
| Human Neutrophils (in vitro) | Lipopolysaccharide (LPS) | IL-8 | Reduced release | archbronconeumol.org |
Metabolism and Biotransformation Pathways of Montelukast
Cytochrome P450 (CYP) Mediated Oxidation Pathways
Oxidation via the cytochrome P450 system is a significant route for montelukast (B128269) metabolism. nih.gov Several isoforms of the CYP family are involved in this process, leading to the formation of various oxidative metabolites.
Initial in vitro studies suggested that CYP3A4 and CYP2C9 were the principal P450 enzymes in montelukast metabolism. nih.gov However, more recent research, utilizing clinically relevant concentrations, has highlighted the predominant role of CYP2C8. nih.gov It is now understood that montelukast is extensively metabolized by CYP3A4, CYP2C8, and CYP2C9. drugbank.com
CYP2C8: This isoform is now considered the dominant enzyme in the biotransformation of montelukast in humans, accounting for approximately 72-80% of its oxidative metabolism. nih.govhelsinki.finih.gov It plays a crucial role in the main metabolic pathway. nih.govnih.gov
CYP2C9: While also a key player, CYP2C9's contribution is estimated to be around 12% of the oxidative metabolism. nih.gov It, along with CYP2C8, is a principal enzyme responsible for certain hydroxylation reactions. nih.govresearchgate.netnih.gov
CYP3A4: This enzyme is responsible for about 16% of the oxidative metabolism of montelukast. nih.gov It is the main catalyst for sulfoxidation and stereoselective 21-hydroxylation. nih.govresearchgate.netnih.gov
CYP2C19: Multiple P450s, including CYP2C19, participate in the 25-hydroxylation of montelukast. nih.goviu.edu
CYP3A5: Along with CYP3A4, CYP3A5 catalyzes the 21-hydroxylation of montelukast. nih.goviu.edu
Table 1: Contribution of CYP Isoforms to Montelukast Oxidation
| CYP Isoform | Estimated Contribution | Primary Metabolic Reactions |
|---|---|---|
| CYP2C8 | 72-80% nih.govhelsinki.finih.gov | 36-hydroxylation nih.govresearchgate.netnih.gov, 25-hydroxylation nih.goviu.edu |
| CYP2C9 | ~12% nih.gov | 36-hydroxylation nih.govresearchgate.netnih.gov, 25-hydroxylation nih.goviu.edu |
| CYP3A4 | ~16% nih.gov | Sulfoxidation nih.govresearchgate.netnih.gov, 21-hydroxylation nih.govresearchgate.netnih.gov |
| CYP2C19 | Minor | 25-hydroxylation nih.goviu.edu |
| CYP3A5 | Minor | 21-hydroxylation nih.goviu.edu |
Hydroxylation at various positions on the montelukast molecule is a key metabolic step, with different CYP isoforms showing specificity for these reactions.
36-hydroxylation: This reaction, leading to the formation of montelukast 1,2-diol (M6), is considered the primary step in the main metabolic pathway. nih.gov It is principally catalyzed by CYP2C8 and CYP2C9. nih.govresearchgate.netnih.gov Recombinant CYP2C8 has been shown to catalyze this reaction with a higher intrinsic clearance than CYP2C9. nih.gov
21-hydroxylation: The formation of 21-hydroxy montelukast (M5) is primarily catalyzed by CYP3A4 and, to a lesser extent, CYP3A5. nih.govnih.goviu.edu This reaction is stereoselective. nih.govresearchgate.netnih.gov
25-hydroxylation: The formation of 25-hydroxy montelukast (M3) involves multiple P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.goviu.edu
The formation of montelukast sulfoxide (B87167) (M2) is another oxidative pathway. nih.gov In vitro studies have consistently shown that CYP3A4 is the main enzyme responsible for catalyzing the sulfoxidation of montelukast. nih.govnih.govresearchgate.netnih.gov
The metabolism of montelukast exhibits stereoselectivity, particularly in the hydroxylation reactions.
The 21-hydroxylation of montelukast is a stereoselective process catalyzed mainly by CYP3A4, resulting in the formation of 21(R)- and 21(S)-hydroxy montelukast. nih.govresearchgate.netnih.goviu.edu There is a preference for the formation of the R-isomer. vulcanchem.com
The formation of two diastereomeric sulfoxides has also been described. ysu.am
Sulfoxidation Catalysis
Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Mediated Conjugation
In addition to oxidation, montelukast can undergo direct conjugation reactions mediated by UGTs.
Acyl-glucuronide: Research has confirmed the direct glucuronidation of montelukast to form an acyl-glucuronide (M1). nih.govresearchgate.netnih.gov This is a significant pathway in its metabolism.
Ether-glucuronide: A novel metabolite consistent with an ether-glucuronide has also been identified. nih.govresearchgate.netnih.gov
Table 2: Identified Metabolites of Montelukast
| Metabolite ID | Metabolite Name | Metabolic Pathway | Primary Enzyme(s) |
|---|---|---|---|
| M1 | Montelukast acyl-β-d-glucuronide | Glucuronidation | UGT1A3 nih.govresearchgate.netnih.gov |
| M2 | Montelukast sulfoxide | Sulfoxidation | CYP3A4 nih.govresearchgate.netnih.gov |
| M3 | 25-hydroxy montelukast | Hydroxylation | CYP2C8, CYP2C9, CYP2C19, CYP3A4 nih.goviu.edu |
| M4 | Montelukast dicarboxylic acid | Further oxidation of M6 | CYP2C8 nih.gov |
| M5a | 21(R)-hydroxy montelukast | Hydroxylation | CYP3A4, CYP3A5 nih.goviu.edu |
| M5b | 21(S)-hydroxy montelukast | Hydroxylation | CYP3A4, CYP3A5 nih.goviu.edu |
| M6 | 36-hydroxy montelukast (1,2 diol) | Hydroxylation | CYP2C8, CYP2C9 nih.govresearchgate.netnih.gov |
| - | Montelukast ether-glucuronide | Glucuronidation | UGT1A3 nih.govresearchgate.netnih.gov |
Identification of Specific UGT Isoforms (UGT1A3)
Montelukast undergoes extensive metabolism, and a key pathway in its biotransformation is glucuronidation, a process facilitated by UDP-glucuronosyltransferases (UGTs). Research has pinpointed UGT1A3 as the primary isoform responsible for the direct glucuronidation of montelukast. nih.govmdpi.com In vitro studies using human liver microsomes and expressed UGT enzymes have demonstrated that UGT1A3 exclusively forms both an acyl-glucuronide and a novel ether-glucuronide of montelukast. nih.gov
Further investigations into the pharmacogenomics of montelukast have solidified the significant role of UGT1A3. A comprehensive study involving 191 healthy volunteers identified a strong association between genetic variations in the UGT1A3 gene and the pharmacokinetics of montelukast. uef.finih.govresearchgate.netnih.gov Specifically, the UGT1A32 allele was linked to a reduced plasma concentration of montelukast and an increased concentration of its acyl-glucuronide metabolite, M1. uef.finih.govresearchgate.netnih.gov This is because the UGT1A32 variant is associated with increased expression of the UGT1A3 enzyme, leading to more efficient glucuronidation of montelukast. uef.finih.gov Functional validation experiments confirmed that montelukast and its hydroxylated metabolites are indeed glucuronidated by UGT1A3 in vitro. uef.finih.govresearchgate.netnih.gov
Characterization of Identified Metabolites
The biotransformation of montelukast results in several metabolites, which have been identified in human plasma and bile. nih.goviu.edu These metabolites are the result of both oxidation and glucuronidation processes.
The primary oxidative metabolites are formed through the action of cytochrome P450 (CYP) enzymes. psu.edudrugbank.com These include:
M1 (montelukast acyl-β-d-glucuronide): A direct glucuronidation product. nih.govnih.gov
M2 (montelukast sulfoxide): Formed primarily by CYP3A4. nih.govresearchgate.net
M3 (25-hydroxy montelukast): A phenolic metabolite. nih.govnih.gov
M4 (montelukast dicarboxylic acid): A major metabolite found in bile, which is a product of the further oxidation of the M6 metabolite. iu.edunih.gov
M5a (21(R)-hydroxy montelukast) and M5b (21(S)-hydroxy montelukast): Diastereomeric benzylic alcohols formed mainly by CYP3A4. nih.goviu.edunih.gov
M6 (36-hydroxy montelukast or 1,2 diol montelukast): Diastereomeric methyl alcohols that are precursors to M4. nih.goviu.edunih.gov
In addition to these, a novel ether-glucuronide metabolite has been identified, which, like M1, is exclusively formed by UGT1A3. nih.govresearchgate.net While a number of metabolites have been characterized, at therapeutic doses, the plasma concentrations of these metabolites are generally undetectable at steady state. drugbank.com
Below is an interactive data table summarizing the identified metabolites of montelukast and the primary enzymes involved in their formation.
| Metabolite | Name | Formation Pathway | Primary Enzyme(s) |
| M1 | montelukast acyl-β-d-glucuronide | Direct Glucuronidation | UGT1A3 |
| M2 | montelukast sulfoxide | Oxidation | CYP3A4 |
| M3 | 25-hydroxy montelukast | Oxidation | CYP2C8, CYP2C9, CYP2C19, CYP3A4 |
| M4 | montelukast dicarboxylic acid | Oxidation of M6 | CYP2C8 |
| M5a/M5b | 21(R/S)-hydroxy montelukast | Oxidation | CYP3A4, CYP3A5 |
| M6 | 36-hydroxy montelukast | Oxidation | CYP2C8, CYP2C9 |
| M-glucuronide | ether-glucuronide | Direct Glucuronidation | UGT1A3 |
Enzyme Inhibition Profiles and In Vitro/In Vivo Relevance
Montelukast's interaction with drug-metabolizing enzymes extends to its potential to inhibit certain CYP450 isoforms. In vitro studies have established montelukast as a potent and selective competitive inhibitor of CYP2C8. psu.edudoi.org The inhibitory potency (Ki values) has been reported to be in the range of 0.0092 to 0.15 μM. doi.org This inhibition has been demonstrated using various CYP2C8-catalyzed reactions. doi.org
Despite its potent in vitro inhibition of CYP2C8, this effect does not consistently translate to significant in vivo inhibition. psu.edurwandafda.gov.rw This discrepancy is likely due to montelukast's high binding to plasma proteins (over 99%), which limits the unbound concentration of the drug available to interact with CYP2C8 in the body. psu.edudrugbank.com
Research indicates that CYP2C8 is the major enzyme responsible for the oxidative metabolism of montelukast, accounting for an estimated 72% of this pathway in vivo. psu.edunih.gov CYP3A4 and CYP2C9 play smaller roles, contributing approximately 16% and 12%, respectively. psu.edunih.gov Furthermore, direct glucuronidation by UGT1A3 appears to be a more significant clearance mechanism for montelukast in vitro than P450-mediated oxidation, though its precise in vivo contribution requires further investigation. nih.gov
The following table provides a summary of the in vitro inhibitory profile of montelukast and the clinical relevance of enzyme interactions.
| Enzyme | Montelukast's Effect | In Vitro Potency (Ki) | In Vivo Relevance |
| CYP2C8 | Potent competitive inhibitor | 0.0092–0.15 μM | Minimal inhibition observed clinically, likely due to high plasma protein binding. psu.edudoi.orgrwandafda.gov.rw |
| CYP3A4 | Weak inhibitor | Not a primary target of inhibition. | Not considered a significant inhibitor in vivo. rwandafda.gov.rw |
| CYP2C9 | Weak inhibitor | Not a primary target of inhibition. | Not considered a significant inhibitor in vivo. rwandafda.gov.rw |
Chemical Synthesis and Production Methodologies of Montelukast
Conventional Synthetic Approaches and Key Intermediates
Conventional syntheses of Montelukast (B128269) typically follow a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. Key to these routes is the stereoselective formation of the chiral secondary alcohol.
Chiral Reduction Strategies (e.g., using (−)-DIP-Cl)
A pivotal step in the conventional synthesis of Montelukast is the asymmetric reduction of a ketone precursor, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, to establish the required (S)-alcohol configuration. researchgate.net One of the most widely employed reagents for this chiral reduction is (−)-B-chlorodiisopinocampheylborane, commonly known as (−)-DIP-Cl. lookchem.comtandfonline.comtandfonline.com This reagent, derived from the natural product (-)-α-pinene, provides high enantioselectivity. researchgate.net
The reduction of the keto ester intermediate with (−)-DIP-Cl is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at low temperatures. tandfonline.comgoogle.com For instance, the reaction of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]-benzoate with (-)-DIP-Cl in THF at -30 °C yields the corresponding (S)-hydroxy ester. google.com The use of 1.3 equivalents of the reagent has been shown to achieve optimal reaction completion and high enantioselectivity, resulting in the desired (S)-hydroxy ester with an enantiomeric excess (ee) greater than 98.7%. tandfonline.com The resulting alcohol is a key intermediate that is carried forward through the rest of the synthesis. tandfonline.com
Olefin Formation via Wittig Reaction and Heck Coupling
The synthesis of the vinylquinoline portion of Montelukast is another critical sequence. One common method involves the Wittig reaction. lookchem.comtandfonline.com This approach starts with the oxidation of 7-chloro-2-methylquinoline (B49615) to 2-formylquinoline. lookchem.comtandfonline.com The resulting aldehyde then undergoes a Wittig reaction with methyltriphenylphosphonium (B96628) bromide to furnish the desired 2-vinylquinoline (B1294476) framework. lookchem.comtandfonline.com
Another powerful method for carbon-carbon bond formation utilized in Montelukast synthesis is the Palladium-catalyzed Heck coupling reaction. lookchem.comtandfonline.comtandfonline.com This reaction is employed to couple the vinylquinoline segment with an aryl halide intermediate, efficiently constructing the styrylphenyl portion of the molecule. tandfonline.com For example, a key step in some synthetic routes is the Heck coupling of 2-vinylquinoline with an appropriate bromo-substituted precursor. lookchem.com This method offers a direct and efficient means to assemble the core structure of Montelukast. tandfonline.com
Challenges in Large-Scale Production
The large-scale production of Montelukast using conventional chemical routes is not without its challenges. The molecule's low stability and the complexity of the synthetic pathways present significant hurdles. researchgate.netsciforum.net Montelukast is susceptible to degradation, including dehydration of the tertiary alcohol, photoisomerization of the double bond from the (E) to the (Z) isomer, and oxidation of the thioether to the corresponding sulfoxide (B87167). sciforum.net
The original synthesis reported by Merck required tedious chromatographic purification of intermediates and the final product, leading to low yields, making it unsuitable for industrial-scale manufacturing. google.com The multi-step nature of the synthesis, coupled with the need for stringent control of reaction conditions to maintain stereochemical integrity and minimize impurities, adds to the complexity and cost of production. researchgate.netsciforum.net The use of stoichiometric, and often pyrophoric, organometallic reagents also presents safety and waste disposal concerns in a large-scale setting.
Biocatalytic Synthesis Routes
To overcome the limitations of conventional chemical synthesis, biocatalytic methods have been developed, offering a greener and more efficient alternative for the production of key Montelukast intermediates.
Application of Ketoreductases with Cofactor Recycling
A significant advancement in Montelukast synthesis has been the replacement of the chemical chiral reduction step with a biocatalytic one using a ketoreductase (KRED) enzyme. researchgate.netnih.gov These enzymes, a type of alcohol dehydrogenase (ADH), catalyze the asymmetric reduction of the same ketone precursor to the desired (S)-alcohol with extremely high enantioselectivity. nih.govacs.org
Through directed evolution, a KRED has been engineered to be highly efficient and robust, capable of catalyzing the reaction of the poorly water-soluble ketone substrate at high concentrations (100 g/L) in the presence of up to 70% organic solvents. researchgate.netacs.orgthieme-connect.com This biocatalytic process operates at a large scale, exceeding 200 kg. researchgate.netacs.org
A critical aspect of these biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADPH or NADH). google.com An efficient cofactor recycling system is essential for the economic viability of the process. mdpi.com A "coupled-substrate" approach is often employed, where a simple, inexpensive alcohol like isopropanol (B130326) serves as the hydride source. nih.govthieme-connect.de The same KRED enzyme oxidizes isopropanol to acetone, regenerating the NADPH cofactor in situ, thus driving the desired ketone reduction to completion. nih.govthieme-connect.com Alternatively, a second enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate, can be used for cofactor recycling. mdpi.comnih.gov
Comparison of Biocatalytic versus Chemical Processes
The biocatalytic route for the synthesis of the chiral alcohol intermediate of Montelukast offers several advantages over the conventional chemical process using (−)-DIP-Cl. thieme-connect.deresearchgate.net
| Feature | Biocatalytic Process (Ketoreductase) | Chemical Process ((−)-DIP-Cl) |
| Enantioselectivity | Excellent, often >99.9% ee. researchgate.netacs.orgthieme-connect.com | High, but can be variable and requires careful control. tandfonline.com |
| Solvent Usage | Often performed in aqueous media or with a lower volume of organic solvents. nih.govsciforschenonline.org | Requires anhydrous organic solvents like THF or DCM. tandfonline.com |
| Waste Generation | Generates less waste, contributing to a lower E-factor (mass of waste/mass of product). sciforschenonline.orgresearchgate.net The by-product is often a simple, less harmful compound like acetone. thieme-connect.com | Generates significant boron-containing waste and requires quenching steps that add to the waste stream. nih.gov |
| Safety & Handling | Milder reaction conditions (ambient temperature and pressure). acs.orgnih.gov Biocatalysts are non-hazardous and non-toxic. sciforschenonline.org | Involves corrosive and moisture-sensitive reagents like (−)-DIP-Cl. researchgate.net |
| Process Efficiency | Can lead to higher overall yields and productivity. sciforschenonline.org Avoids the need for protection and deprotection steps due to high selectivity. sciforschenonline.org | Can be limited by low yields and the need for extensive purification. google.com |
The biocatalytic process is considered a greener and more sustainable alternative, aligning with the principles of green chemistry by reducing waste, improving atom economy, and operating under milder, safer conditions. sciforschenonline.orgresearchgate.net This has led to its successful implementation in the industrial-scale manufacturing of Montelukast. nih.govacs.org
Impurity Profiling and Control in Synthesis
Impurity profiling is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The chemical structure of Montelukast contains several functional groups susceptible to degradation. sciforum.net
Montelukast is known to be unstable under certain conditions, such as exposure to light, heat, moisture, and oxidizing agents, leading to the formation of several degradation products. sciforum.netgoogle.com The primary degradation pathways include dehydration, dehalogenation, photoisomerization, and sulfoxide oxidation. sciforum.netresearchgate.netresearchgate.net
Dehydration: The tertiary alcohol group in the Montelukast structure is susceptible to dehydration, which results in the formation of a corresponding olefin impurity, identified as montelukast dehydrated. sciforum.netrroij.com This reaction can be prompted by acidic conditions. rroij.com
Dehalogenation: The chloroquinoline moiety of Montelukast can undergo a dehalogenation reaction, leading to an impurity where the chlorine atom is replaced. sciforum.net
Photoisomerization: Montelukast is particularly sensitive to light. researchgate.netnih.gov Exposure to light, especially UV radiation, can cause isomerization of the double bond in the styryl group from the active (E)-geometry to the inactive (Z)-geometry, forming the cis-isomer impurity. sciforum.netgoogle.comrroij.comnih.gov This (Z)-isomer is a significant photoproduct. nih.gov
Sulfoxide Oxidation: The thioether group in Montelukast is prone to oxidation, forming the corresponding sulfoxide impurity. sciforum.netresearchgate.netnih.gov This is a major degradation product and is considered pharmacologically inactive, thereby reducing the therapeutic efficacy of the drug. google.comrroij.com The formation of Montelukast sulfoxide can be induced by oxidizing agents, heat, and even certain excipients in pharmaceutical formulations. google.comrroij.com In some cases, further oxidation to the sulfone can also occur. umed.pl
The following table summarizes the main degradation pathways and the resulting impurities.
| Degradation Pathway | Affected Moiety | Resulting Impurity |
| Dehydration | Tertiary alcohol | Montelukast olefin |
| Dehalogenation | Chloroquinoline | Dehalogenated Montelukast |
| Photoisomerization | Styryl double bond | (Z)-Montelukast (cis-isomer) |
| Sulfoxide Oxidation | Thioether | Montelukast sulfoxide |
Table 1: Key Degradation Pathways of Montelukast(1-)
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are used to identify these and other potential impurities. globalresearchonline.net For instance, degradation is observed in both acidic and oxidative environments. biosynth.com
To control the levels of these impurities and enhance the purity of the final product, specific purification strategies are employed during the manufacturing process. The most effective methods involve the crystallization of either the Montelukast acid itself or its amine salts. sciforum.net
Crystallization of Amine Salts: A widely used and highly effective strategy for purification is the formation and subsequent crystallization of Montelukast amine salts. This approach has been shown to significantly improve purity by effectively removing process-related impurities and degradation products. sciforum.net
Several amines have been utilized for this purpose, with dicyclohexylamine (B1670486) being a prominent example. researchgate.netresearchgate.net The process typically involves reacting the crude Montelukast acid with an amine, such as dicyclohexylamine, in a suitable solvent system (e.g., toluene (B28343) and acetonitrile) to precipitate the amine salt. researchgate.net This crystalline salt can then be isolated and subsequently converted back to the purified Montelukast acid or directly to its sodium salt. sciforum.net The choice of solvent and the use of seeding can be critical for controlling the crystalline form of the salt. researchgate.net
The table below lists some amines used for the purification of Montelukast.
| Amine | Reference |
| Dicyclohexylamine | researchgate.netresearchgate.net |
| trans-4-Aminocyclohexanol | sciforum.net |
| Cyclohexylamine | sciforum.net |
| tert-Octylamine | sciforum.net |
Table 2: Amines Used in the Purification of Montelukast via Salt Crystallization
This method not only enhances chemical purity but can also improve the optical purity of the compound. sciforum.net
Degradation Pathways of Montelukast (Dehydration, Dehalogenation, Photoisomerization, Sulfoxide Oxidation)
Development of Novel and Industrially Scalable Processes
The initial synthesis routes for Montelukast presented challenges for large-scale production, including the use of hazardous or expensive reagents, multiple protection and deprotection steps, and difficult work-up procedures. sciforum.netresearchgate.net Consequently, significant research has been directed toward developing more efficient, economical, and scalable synthetic processes. sciforum.netsciforum.netacs.org
Modern approaches aim to overcome the limitations of earlier methods. One improved process focuses on a key substitution reaction, utilizing linear or cyclic polyethers to enhance the selectivity of this critical step, thereby minimizing impurity formation and simplifying the scale-up. acs.org
Another novel and industrially scalable approach involves the mesylation of an intermediate, (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, followed by condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. sciforum.netresearchgate.net The resulting product is then isolated as its dicyclohexylamine salt to ensure high purity. sciforum.net This modified process avoids many of the issues of previous syntheses, such as cryogenic reaction conditions and complex purification, making it more cost-effective and environmentally friendly for industrial application. researchgate.net
These advancements focus on:
Using inexpensive and readily available starting materials. sciforum.net
Reducing the number of synthetic steps. researchgate.net
Avoiding hazardous reagents and extreme reaction conditions. researchgate.net
These developments ensure a more robust and economical production of Montelukast, capable of meeting the demands of the pharmaceutical market. sciforum.netsciforum.net
Advanced Analytical Chemistry Methodologies for Montelukast
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, and several methods have been developed and validated for Montelukast (B128269).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Montelukast in both bulk drug and pharmaceutical formulations. ijpcbs.comnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, offering simple, precise, and accurate quantification. nih.gov
A typical RP-HPLC method involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of a mixture of organic solvent and an aqueous buffer. nih.govresearchgate.net For instance, one validated method uses a mobile phase of acetonitrile (B52724) and 1 mM sodium acetate (B1210297) (pH 6.3) in a 90:10 v/v ratio, with a flow rate of 1.5 ml/min and UV detection at 285 nm. nih.gov Another method employs a mobile phase of methanol (B129727) and sodium phosphate (B84403) buffer (pH 6.5) in a 75:25 v/v ratio, with a flow rate of 1 mL/min and detection at 230 nm. researchgate.net The retention time for Montelukast in these methods is typically short, often less than 6 minutes, allowing for rapid analysis. nih.govpharmatutor.org
Method validation according to International Conference on Harmonisation (ICH) guidelines confirms the linearity, precision, accuracy, and specificity of these HPLC methods. nih.govresearchgate.net Linearity is often established over a wide concentration range, for example, from 5 to 150 µg/ml. ijpcbs.com The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters, with reported values as low as 0.33 µg/ml and 1.01 µg/ml, respectively. pharmatutor.org
Table 1: Exemplary HPLC Method Parameters for Montelukast Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Octadecylsilane (C18) nih.gov | Zobrax Eclipse XDB-C18 researchgate.net | ACE 5 C18 pharmatutor.org |
| Mobile Phase | Acetonitrile:1 mM Sodium Acetate (pH 6.3) (90:10 v/v) nih.gov | Methanol:Acetonitrile:Water (60:30:10 v/v/v) researchgate.net | Acetonitrile:Methanol:Water (15:80:5 v/v/v) pharmatutor.org |
| Flow Rate | 1.5 ml/min nih.gov | 1.0 ml/min researchgate.net | 1.0 ml/min pharmatutor.org |
| Detection Wavelength | 285 nm nih.gov | 344 nm researchgate.net | 283 nm pharmatutor.org |
| Retention Time | 3.4 min nih.gov | 3.582 min researchgate.net | < 6.0 min pharmatutor.org |
| Linearity Range | 1-100 µg/ml nih.gov | 5-30 µg/ml researchgate.net | 5-50 µg/ml pharmatutor.org |
| LOD | 1.31 µg/ml nih.gov | - | 0.33 µg/ml pharmatutor.org |
| LOQ | 3.97 µg/ml nih.gov | - | 1.01 µg/ml pharmatutor.org |
This table presents a selection of reported HPLC conditions and is not exhaustive.
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of Montelukast. researchgate.netnih.gov This technique is particularly useful for the simultaneous determination of Montelukast in combination with other drugs. researchgate.netjocpr.comijpsr.com
The separation is achieved on pre-coated silica (B1680970) gel 60 F254 HPTLC plates. nih.govscholarsresearchlibrary.com The choice of mobile phase is critical for achieving good separation and resolution. A variety of solvent systems have been successfully employed, such as ethyl acetate:methanol:ammonia solution (14:3:2 v/v/v) and chloroform (B151607):methanol:toluene (B28343):glacial acetic acid (10:5:3:0.5 v/v/v/v). nih.govscholarsresearchlibrary.com After development, densitometric analysis is performed at a specific wavelength, often in the range of 215-302 nm, to quantify the separated compounds. researchgate.netscholarsresearchlibrary.com
HPTLC methods for Montelukast have been validated for linearity, accuracy, precision, and specificity. jocpr.comscholarsresearchlibrary.com Linearity can be established over a concentration range such as 100-500 ng/spot. jocpr.com The retardation factor (Rf) values are used to identify the compounds, with typical values for Montelukast being around 0.52 or 0.89 depending on the specific method. nih.govscholarsresearchlibrary.com
Table 2: HPTLC Method Parameters for Montelukast Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Silica gel 60 F254 nih.gov | Silica gel G60 F254 jocpr.com | Silica gel 60 F254 scholarsresearchlibrary.com |
| Mobile Phase | Ethyl acetate:methanol:ammonia (14:3:2 v/v/v) nih.gov | Ethylacetate:Chloroform:Ethanol (B145695):Ammonia (6:4:3:1 v/v/v/v) jocpr.com | Chloroform:methanol:toluene:glacial acetic acid (10:5:3:0.5 v/v/v/v) scholarsresearchlibrary.com |
| Detection Wavelength | Not Specified | 254 nm jocpr.com | 302 nm scholarsresearchlibrary.com |
| Rf Value | 0.52 ± 0.02 nih.gov | 0.32 ± 0.01 jocpr.com | 0.89 scholarsresearchlibrary.com |
| Linearity Range | 120-1000 ng/spot nih.gov | 100-500 ng/spot jocpr.com | 400-4500 ng scholarsresearchlibrary.com |
| LOD | 2.08 ng/spot nih.gov | 131.01 ng/spot jocpr.com | Not Specified |
| LOQ | Not Specified | 399.54 ng/spot jocpr.com | Not Specified |
This table provides examples of HPTLC conditions and is not an exhaustive list.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, which is crucial for ensuring the stereospecificity of chiral drugs like Montelukast. rajpub.comscirp.org SFC offers several advantages over traditional liquid chromatography, including faster analysis times and reduced solvent consumption, making it an environmentally friendly method. rajpub.comijapbc.com
For the enantiomeric separation of Montelukast, a chiral stationary phase is employed. Amylose-based columns, such as Chiralpak AS-H, have proven to be effective. rajpub.comscirp.org The mobile phase typically consists of supercritical carbon dioxide (CO2) as the main component, with a small percentage of an organic modifier like 2-propanol. rajpub.comscirp.orgscirp.org A common mobile phase composition is a ratio of 85:15 (v/v) of CO2 to 2-propanol. rajpub.comscirp.org Detection is often carried out using a UV detector at a wavelength around 230 nm. scirp.orgscirp.org
The developed SFC methods have been shown to be accurate, precise, linear, and robust, with a resolution between enantiomers greater than 1.5. rajpub.com These methods are suitable for determining the enantiomeric purity of Montelukast in bulk drug substances. rajpub.com
Table 3: SFC Method for Enantiomeric Separation of Montelukast
| Parameter | Condition |
|---|---|
| Column | Chiralpak AS-H (250 mm x 4.6 mm, 5 µm) rajpub.com |
| Mobile Phase | Supercritical CO2 : 2-Propanol (85:15 v/v) rajpub.com |
| Detection Wavelength | 230 nm scirp.orgscirp.org |
| Resolution | > 1.5 rajpub.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for the routine analysis of the intact Montelukast molecule due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) plays a critical role in the detection and quantification of potential genotoxic impurities that may be present from the manufacturing process. wisdomlib.orgoup.com
One study focused on developing a GC-MS method to quantify methyl iodide and methyl methanesulfonate, which are potential impurities from the synthesis of Montelukast. wisdomlib.org The method utilized an Rtx-1301 column and chloroform as the diluent. wisdomlib.org The high sensitivity and specificity of the mass spectrometer allow for the detection of these impurities at very low levels. wisdomlib.org The established limits of detection (LOD) and quantification (LOQ) for both impurities were 0.02 µg/ml and 0.06 µg/ml, respectively, which are below the toxicological thresholds set by ICH guidelines. wisdomlib.org This validated GC-MS method is suitable for routine quality control to ensure the safety of the final drug product. wisdomlib.org
Spectroscopic Techniques
Spectroscopic methods provide rapid and non-destructive analysis, making them valuable tools for the quantification of Montelukast.
UV Spectrophotometry
UV Spectrophotometry is a simple, sensitive, and specific method for the estimation of Montelukast in bulk and tablet dosage forms. ijapbc.comresearchgate.netresearchgate.net The method is based on the measurement of the absorbance of a Montelukast solution at its wavelength of maximum absorption (λmax). ijapbc.comresearchgate.net
The λmax for Montelukast sodium is typically found in the range of 283 nm to 287.3 nm in various solvents, including methanol, water, and 0.1N sodium hydroxide. ijapbc.comresearchgate.netajrconline.org The method demonstrates good linearity over a concentration range, for instance, from 2-100 μg/ml, with a high correlation coefficient (r) of 0.999. ijapbc.comresearchgate.net The regression equation of the calibration curve allows for the accurate determination of the drug concentration. ijapbc.com This technique is suitable for routine quality control analysis due to its simplicity and reproducibility. ijapbc.comresearchgate.net
Table 4: UV Spectrophotometry Parameters for Montelukast Analysis
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| Wavelength of Max. Absorption (λmax) | 287.3 nm ijapbc.comresearchgate.net | 283 nm ajrconline.org | 344 nm researchgate.net |
| Solvent | Methanol/Water researchgate.net | Distilled Water ajrconline.org | 0.1N NaOH ijprajournal.com |
| Linearity Range | 2-100 µg/ml ijapbc.comresearchgate.net | Not Specified | 2-10 µg/ml ijprajournal.com |
| Correlation Coefficient (r) | 0.999 ijapbc.comresearchgate.net | 0.9967 ajrconline.org | Not Specified |
| Regression Equation | y = 0.034x + 0.004 ijapbc.com | Y = 0.0252x + 0.0718 ajrconline.org | Not Specified |
This table summarizes findings from different studies and is not exhaustive.
Spectrophotometric Methods based on Ion-Pair Complex Formation (e.g., with Bromocresol Green)
A prominent spectrophotometric approach for the determination of Montelukast involves the formation of an ion-pair complex. This method is valued for its simplicity, sensitivity, and accuracy. Research has demonstrated that Montelukast sodium can form a yellow-colored ion-pair complex with the acidic dye Bromocresol Green (BCG). rjptonline.orgrjptonline.org This reaction typically occurs in a dichloromethane (B109758) medium, with the resulting complex exhibiting maximum absorbance (λmax) at approximately 405 nm. rjptonline.orgrjptonline.orgrjptonline.org
The formation of this complex is influenced by several parameters, including the choice of solvent, reagent concentration, and pH, all of which have been optimized in various studies to enhance sensitivity and stability. rjptonline.orgresearchgate.net Dichloromethane is often selected as the most suitable solvent because it provides a negligible blank absorbance while ensuring the high sensitivity and stability of the formed complex. rjptonline.org The stoichiometric relationship between Montelukast and Bromocresol Green in the complex has been determined to be 1:1, as confirmed by methods such as Job's method of continuous variation. researchgate.net
These spectrophotometric methods are validated according to International Conference on Harmonisation (ICH) guidelines and have been successfully applied for the analysis of Montelukast in pharmaceutical formulations. researchgate.netrjptonline.org The methods demonstrate good linearity over specific concentration ranges and have defined limits of detection (LOD) and quantification (LOQ). rjptonline.orgrjptonline.org For instance, one study established a linearity range of 2–19 µg/mL with a correlation coefficient (R²) of 0.9998. rjptonline.orgrjptonline.org The LOD and LOQ were reported to be 0.50 µg/mL and 1.51 µg/mL, respectively. rjptonline.orgrjptonline.org Other studies have reported similar ion-pair complex formations with different dyes like Bromophenol Blue and Methyl Orange, with absorption maxima at 416 nm and 426 nm, respectively. researchgate.net
| Parameter | Bromocresol Green Method | Reference |
| Principle | Formation of a yellow ion-pair complex | rjptonline.orgrjptonline.org |
| Solvent | Dichloromethane | rjptonline.orgrjptonline.org |
| λmax | 405 nm | rjptonline.orgrjptonline.org |
| Stoichiometry (Drug:Dye) | 1:1 | researchgate.net |
| Linearity Range | 2–19 µg/mL | rjptonline.orgrjptonline.org |
| Correlation Coefficient (R²) | 0.9998 | rjptonline.orgrjptonline.org |
| Limit of Detection (LOD) | 0.50 µg/mL | rjptonline.orgrjptonline.org |
| Limit of Quantification (LOQ) | 1.51 µg/mL | rjptonline.orgrjptonline.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for structural characterization)
In the ¹H NMR spectrum of Montelukast, characteristic signals confirm its structure. For example, a multiplet signal observed around δ 0.39 ppm corresponds to the protons of the cyclopropyl (B3062369) ring. rsc.orgrsc.org Another significant signal, a broad band corresponding to the acidic hydroxyl (OH) group, can be observed at approximately δ 11.2 ppm. rsc.org The analysis of the number of protons and their chemical shifts in the ¹H NMR spectrum serves to confirm the structure of Montelukast and its related substances, such as its S-enantiomer. scirp.orgscirp.org
NMR has also been employed to determine the enantiomeric purity of Montelukast by using chiral solvating agents (CSAs). nih.gov Agents like (-)-Cinchonidine and (S)-BINOL form diastereomeric complexes with Montelukast enantiomers, allowing for the direct ¹H NMR detection of the unwanted S-enantiomer. nih.gov This application is valuable for in-process control during synthesis, offering a faster alternative to chromatographic methods. nih.gov
| ¹H NMR Signal (δ ppm) | Assignment | Reference |
| ~0.39 (multiplet) | Cyclopropyl ring protons | rsc.orgrsc.org |
| ~11.2 (broad) | Acidic OH proton | rsc.org |
| 3.99 (triplet) | CH proton adjacent to sulfur | asianpubs.org |
| 7.07-8.37 (multiplets) | Aromatic and vinylic protons | asianpubs.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in the Montelukast molecule. scirp.org By analyzing the absorption of infrared radiation at specific wavenumbers, FT-IR provides a molecular fingerprint of the compound. asianjpr.com The FT-IR spectrum of Montelukast is typically recorded using the KBr disk method over a scanning range of 4000 to 400 cm⁻¹. rjptonline.orgasianjpr.com
The spectrum of Montelukast displays several characteristic absorption bands that correspond to its specific functional groups. rsc.org A broad band is typically observed around 3428 cm⁻¹, which is attributed to the stretching vibration of the acidic O-H group. rsc.orgrsc.org The stretching vibration of the carbonyl (C=O) bond in the carboxylic acid function appears as a band around 1704-1633 cm⁻¹. rjptonline.orgrsc.org Additionally, a band corresponding to the aromatic C-Cl bond is observed at approximately 1131 cm⁻¹. rsc.orgrsc.org These spectral data are crucial for confirming the chemical structure of Montelukast and for compatibility studies with various pharmaceutical excipients. rsc.orgasianjpr.comhilarispublisher.com
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~3429 | O-H stretching (acid) | rsc.orgrsc.org |
| ~1704 | C=O stretching (acid) | rjptonline.org |
| ~1633 | C=O stretching (acid) | rsc.org |
| ~1131 | C-Cl stretching (aromatic) | rsc.orgrsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS/MS), is a powerful and highly sensitive technique for the quantification of Montelukast, particularly in biological matrices like human plasma. tandfonline.comtandfonline.com This method offers high selectivity and specificity, which is achieved by operating in the selective reaction monitoring (SRM) mode. tandfonline.com
In ESI-MS analysis, Montelukast has been shown to respond in both positive and negative ionization modes. However, the positive ion mode is generally preferred as it produces a more intense and stable parent ion peak. tandfonline.com The protonated molecular ion [M+H]⁺ for Montelukast is observed at a mass-to-charge ratio (m/z) of approximately 586.2. tandfonline.comscispace.com In some cases, the S-isomer has also been identified with a mass number of 586 (m/z), with the negative mode showing a peak at m/z 584. scirp.orgscirp.org The high sensitivity of LC-ESI-MS/MS allows for a low limit of quantification, with one study establishing a linear dynamic range from 5 to 800 ng/mL for Montelukast in human plasma. tandfonline.com
| Technique | Ionization Mode | Observed m/z | Application | Reference |
| LC-ESI-MS/MS | Positive | 586.2 [M+H]⁺ | Quantification in human plasma | tandfonline.com |
| ESI-MS | Positive | 587.2 [M+H]⁺ | Pharmacokinetic study | scispace.com |
| ESI-MS | Positive/Negative | 586 / 584 [M-H]⁻ | Characterization of S-Isomer | scirp.orgscirp.org |
| LC-MS/MS | Positive | - | Estimation in human plasma | nih.gov |
Electrochemical Methods
Electrochemical methods offer a sensitive and cost-effective alternative for the determination of Montelukast. Voltammetric techniques, such as cyclic voltammetry, differential pulse polarography, and square wave voltammetry, have been developed for its analysis. nih.govscielo.br These methods are based on the electrochemical reduction of the Montelukast molecule at an electrode surface. scielo.br
Studies have shown that Montelukast exhibits well-defined cathodic (reduction) waves in the pH range of 1-5, with no corresponding anodic (oxidation) waves. nih.gov The reduction process is often diffusion-controlled, though adsorption phenomena can also play a role. nih.govresearchgate.net One study using a hanging mercury drop electrode (HMDE) found that the reduction process was irreversible and primarily controlled by adsorption. researchgate.net
To enhance sensitivity and selectivity, modified electrodes have been employed. For instance, a zinc oxide nanoparticles modified carbon paste electrode (ZnO-NP-CPE) has been used to develop a square wave cathodic adsorptive stripping voltammetric method. scielo.br This method demonstrated a linear response for Montelukast in the concentration range of 1.0 × 10⁻⁸ to 1.28 × 10⁻⁶ mol L⁻¹, with a low detection limit of 7.7 × 10⁻⁹ mol L⁻¹. scielo.br Potentiometric methods using ion-selective electrodes have also been developed for the direct determination of Montelukast sodium, offering a simple approach without the need for sample pretreatment. abechem.com
| Method | Electrode | Key Findings | LOD | Reference |
| Differential Pulse Polarography | Dropping Mercury Electrode | Rectilinear range: 2-20 µg/ml | 0.2 µg/ml | nih.gov |
| Square Wave Cathodic Adsorptive Stripping Voltammetry | ZnO-NP-CPE | Adsorption-controlled reduction signal | 7.7 × 10⁻⁹ mol L⁻¹ | scielo.br |
| Adsorptive Stripping Voltammetry | Hanging Mercury Drop Electrode | Irreversible, adsorption-controlled reduction | 4 × 10⁻⁹ mol L⁻¹ | researchgate.net |
| Potentiometry | PVC based ion-selective electrode | Linear range: 1.0×10⁻⁶ to 1.0×10⁻² mol/L | - | abechem.com |
Green Analytical Chemistry Approaches for Montelukast Determination
In recent years, there has been a significant shift towards the development of "green" analytical methods, which aim to reduce or eliminate the use of hazardous substances, minimize waste, and lower energy consumption. oup.com Several eco-friendly methods have been developed for the analysis of Montelukast, aligning with the principles of green analytical chemistry. nih.govresearchgate.net
One approach involves replacing hazardous organic solvents in chromatographic methods. For example, a green Reverse Phase-HPLC (RP-HPLC) technique has been developed using a mobile phase of ethanol and sodium dihydrogen orthophosphate buffer, which is a more environmentally benign alternative to solvents like acetonitrile and methanol. irjms.com Similarly, eco-friendly densitometry and UV-spectrophotometric methods have been established for the simultaneous determination of Montelukast and other drugs, using greener solvent systems like ethyl acetate-ethanol. oup.comnih.gov
Direct analysis techniques that require minimal or no sample pretreatment are inherently greener. A direct potentiometric method using an ion-selective electrode allows for the determination of Montelukast in tablets and for monitoring its dissolution without any prior extraction steps, thus saving time and reducing solvent consumption. abechem.com Furthermore, innovative spectrofluorimetric methods have been developed that use less hazardous solvents like methanol and offer high sensitivity for the simultaneous analysis of Montelukast in combination drug products. nih.gov The greenness of these developed methods is often assessed using tools like the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI). nih.govnih.gov
Theoretical and Computational Studies of Montelukast
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Montelukast (B128269), and its target receptor at an atomic level.
Molecular docking studies predict the preferred orientation and conformation (pose) of a ligand when bound to a receptor's active site. For Montelukast, docking simulations have been crucial in elucidating its interactions with various biological targets.
In studies involving the cysteinyl leukotriene receptor 1 (CysLT1R), its primary target, docking analyses have shown how Montelukast fits within the receptor's binding cavity. nih.gov These simulations predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the chloroquinoline and phenyl rings of Montelukast are known to form significant interactions within the receptor pocket. nih.gov
Computational studies have also explored Montelukast's interactions with other receptors, which may be linked to its side effects or potential for repurposing. Docking of Montelukast into the active site of cytochrome P450 2C8 (CYP2C8) revealed that its tripartite structure complements the size and shape of the enzyme's active site cavity. rcsb.org Similarly, docking studies have investigated its binding to targets like the SARS-CoV-2 main protease (Mpro) and the spike/ACE-2 interface, identifying key interacting residues. bezmialem.edu.tr In a study on the Cav3.1 T-type calcium channel, docking results indicated a high binding affinity for Montelukast. biorxiv.org
The predicted binding poses often show Montelukast's functional groups, like the carboxylic acid and cyclopropane (B1198618) groups, forming specific bonds with amino acid residues in the target protein. nih.gov For example, when docked against human placental alkaline phosphatase, the cyclopropyl (B3062369) acetic acid moiety of Montelukast was shown to form conventional hydrogen bonds with Ser92 and Arg166. nih.gov These detailed interaction maps are fundamental to understanding its antagonist activity and guiding the design of new derivatives. mdpi.com
Table 1: Predicted Interactions of Montelukast with Various Biological Targets from Docking Studies
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|---|
| Human Placental Alkaline Phosphatase (1ZED) | Ser92, Arg166 | -11.87 | Hydrogen Bonds |
| HP Urease (6ZJA) | Asp223, Asp362, His248 | -12.38 | Hydrogen Bonds, Carbon-Hydrogen Bond |
| DNA Dodecamer (1BNA) | Minor Groove | -9.13 | Intercalation |
| SARS-CoV-2 Spike/ACE2 Interface | Lys26, Asp30, Val93, Pro389, Arg408, Lys417, Phe555, Asn556, Arg559 | Not Specified | Not Specified |
| Cysteinyl Leukotriene Receptor (6RZ4) | Not Specified | -8.8 | Not Specified |
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net These simulations model the motion of atoms and molecules, providing insights into the dynamic nature of the binding. For Montelukast, MD simulations have been used to confirm the stability of its binding to various targets, including CysLT1R, different enzymes, and viral proteins. nih.govbiorxiv.org
MD simulations on Montelukast complexed with targets like α-glucosidase and urease have suggested stable binding, which supports the strong inhibitory potential predicted by docking studies. nih.gov The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the complex remains in a consistent conformation. researchgate.net Similarly, simulations of Montelukast with the Cav3.1 T-type calcium channel and human serum albumin (HSA) have demonstrated the formation of stable complexes. biorxiv.orgrsc.org These simulations can also reveal how the binding of Montelukast might alter the flexibility and conformation of the target protein. rsc.org
Prediction of Ligand-Receptor Interactions and Binding Poses
Binding Affinity Predictions
Predicting the binding affinity, or the strength of the interaction between a ligand and its receptor, is a key goal of computational studies. This is often quantified as the binding free energy.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. nih.gov This method combines molecular mechanics energies with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
MM/PBSA calculations have been applied to various Montelukast-receptor complexes. biorxiv.orgmdpi.com For instance, in a study investigating Montelukast derivatives and their interaction with dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors, MM/PBSA was used to quantify the binding affinities and identify promising candidates. mdpi.comnih.gov In another study, MM/PBSA and a similar method, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), were used to compare the binding free energy of Montelukast to the Cav3.1 channel with that of a known ligand. biorxiv.orgbiorxiv.org The results indicated that Montelukast forms a more stable complex, primarily due to favorable van der Waals interactions. biorxiv.org These calculations break down the total binding energy into components like electrostatic energy, van der Waals energy, and solvation energy, providing a detailed energetic profile of the interaction. nih.govbiorxiv.org
Table 2: MM/PBSA and MM/GBSA Binding Free Energy Calculations for Montelukast
| Target | Method | Binding Free Energy (kcal/mol) | Key Energy Contribution |
|---|---|---|---|
| Dopamine D2 Receptor (DRD2) - Derivative MLK_MOD-42 | MM/PBSA | -31.92 ± 2.54 | Not Specified |
| Dopamine D2 Receptor (DRD2) - Derivative MLK_MOD-43 | MM/PBSA | -27.37 ± 2.22 | Not Specified |
| Serotonin 5-HT1A Receptor - Derivative MLK_MOD-42 | MM/PBSA | -30.22 ± 2.29 | Not Specified |
| Serotonin 5-HT1A Receptor - Derivative MLK_MOD-43 | MM/PBSA | -28.19 ± 2.14 | Not Specified |
| Cav3.1 T-type Calcium Channel | MMPBSA | -71.19 | van der Waals Energy (-78.03 kcal/mol) |
| Cav3.1 T-type Calcium Channel | MMGBSA | -69.58 | van der Waals Energy (-78.03 kcal/mol) |
Computational methods can also be used to perform competitive analyses, comparing the binding of multiple ligands to one or more receptors. An in silico competitive study analyzed the binding of Montelukast, Zafirlukast, and Gemilukast to the CysLT1R, P2Y12, and peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.netresearchgate.net
This type of analysis is valuable for understanding the relative efficacy and potential off-target effects of related drugs. The study aimed to predict the interactions of these leukotriene antagonists with receptors implicated in cardiovascular health. researchgate.net P2Y12 is a key receptor in platelet aggregation, while PPAR-γ activation is associated with benefits against atherosclerosis and other cardiovascular risk factors. researchgate.netresearchgate.net The results of such competitive studies can reveal which compound is potentially more effective for a specific therapeutic role. researchgate.netresearchgate.net The analysis concluded that Montelukast, Zafirlukast, and Gemilukast are potential antagonists of both CysLTR1 and P2Y12 and may also upregulate PPAR-γ, suggesting a potential cardioprotective role. researchgate.netresearchgate.net
MM/PBSA Free Energy Calculations
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and exert a biological effect. mdpi.comacs.org A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.
For Montelukast and its analogs, pharmacophore models have been developed based on their known interactions with receptors like CysLT1R and CYP2C8. rcsb.orghelsinki.fi These models serve as a 3D query to screen large databases of chemical compounds for molecules with similar features, potentially leading to the discovery of novel inhibitors or agonists. acs.org In a study of Montelukast derivatives, pharmacophore modeling was used to identify the key structural features responsible for antagonism at the DRD2 receptor and agonism at the 5-HT1A receptor. mdpi.com The features of Montelukast that are often highlighted in pharmacophore models include its chloroquinoline moiety, a phenyl ring, a cyclopropane group, and a carboxylic group, all of which contribute to its inhibitory potential against various enzymes. nih.govnih.gov
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Computational methodologies have been pivotal in elucidating the structure-activity relationships (SAR) of Montelukast. By employing techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, researchers have been able to identify the key structural features of the Montelukast scaffold that are critical for its biological activity. researchgate.netkln.ac.lk
A comprehensive structural modification strategy can be employed to explore the SAR of Montelukast, aiming to enhance its pharmacokinetic and pharmacodynamic properties. researchgate.net This involves a variety of chemical modifications, including aromatic substitutions, heterocyclic replacements, and changes to the linker regions. researchgate.net For instance, the development of Montelukast from weaker antagonistic quinoline (B57606) derivatives highlights the importance of this specific moiety for its activity as a cysteinyl-leukotriene type 1 (CysLT1) receptor antagonist. wikipedia.org
Computational studies have investigated the impact of these modifications on the binding affinity of Montelukast derivatives to various receptors. For example, research has focused on rationally modifying Montelukast's structure to alter its interaction with unintended targets in the central nervous system, such as the dopamine D2 (DRD2) and serotonin 5-HT1A receptors. mdpi.comnih.gov These studies have successfully identified derivatives with modified receptor binding profiles, thereby providing a molecular-level understanding of Montelukast's interactions. mdpi.com The insights gained from these computational SAR studies serve as a foundation for the rational design of new derivatives with potentially improved therapeutic profiles. mdpi.com
Design and In Silico Screening of Montelukast Derivatives
The design and in silico screening of Montelukast derivatives represent a crucial step in the discovery of new therapeutic agents. This process typically involves the creation of a virtual library of novel compounds based on the Montelukast scaffold, followed by computational screening to predict their biological activity and physicochemical properties. researchgate.netnih.gov
Virtual screening techniques, such as molecular docking, are used to predict the binding modes and affinities of the designed derivatives against a biological target. nih.gov This allows for the rapid identification of promising candidates from a large library of virtual compounds, significantly reducing the time and cost associated with experimental screening. jocpr.com For example, a library of Montelukast derivatives can be designed and screened for their binding affinity to specific receptors. researchgate.netresearchgate.netmdpi.comnih.gov
A primary goal in the design of Montelukast derivatives is the optimization of their interactions with the target receptor. Computational methods play a key role in this process by providing detailed insights into the ligand-receptor binding at an atomic level. mdpi.com
Molecular docking and MD simulations are employed to analyze the binding poses and interaction patterns of the derivatives within the receptor's binding site. researchgate.netnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity and stability of the complex. researchgate.net For instance, studies have shown that specific modifications to the Montelukast structure can lead to enhanced binding energies and more stable interactions with target receptors like DRD2 and 5-HT1A. researchgate.netmdpi.com
One study identified two derivatives, MLK_MOD-42 and MLK_MOD-43, which exhibited significantly improved binding free energies for both DRD2 and 5-HT1A receptors compared to the parent Montelukast molecule. mdpi.comnih.gov The improved binding of these derivatives was attributed to optimized hydrogen bonding and hydrophobic interactions within the receptor pocket. mdpi.com Such findings demonstrate the power of computational approaches in rationally designing derivatives with fine-tuned receptor interaction profiles.
Table 1: Binding Free Energies of Montelukast Derivatives
| Compound | Receptor | Binding Free Energy (kcal/mol) |
|---|---|---|
| Montelukast | DRD2 | Not specified in provided context |
| MLK_MOD-42 | DRD2 | -31.92 ± 2.54 mdpi.comnih.gov |
| MLK_MOD-43 | DRD2 | -27.37 ± 2.22 mdpi.comnih.gov |
| Montelukast | 5-HT1A | Not specified in provided context |
| MLK_MOD-42 | 5-HT1A | -30.22 ± 2.29 mdpi.comnih.gov |
Beyond receptor binding, the success of a drug candidate is highly dependent on its physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools are widely used to predict these properties for newly designed Montelukast derivatives, allowing for early-stage filtering of compounds with unfavorable profiles. researchgate.netnih.gov
Computational models, such as those based on quantitative structure-activity relationships (QSAR), can predict a range of properties including metabolic stability, solubility, lipophilicity (logP), and bioavailability. ajrconline.org For example, ADME-Tox profiling can be performed on a library of Montelukast derivatives to assess their drug-likeness and potential toxicity risks. researchgate.netresearchgate.netmdpi.comnih.gov
Table 2: Predicted Physicochemical Properties of Selected Montelukast Derivatives
| Derivative | Predicted Oral Bioavailability | Predicted Neurotoxicity Risk |
|---|---|---|
| MLK_MOD-42 | Improved researchgate.netresearchgate.netmdpi.com | Lower researchgate.netresearchgate.netmdpi.com |
Emerging Research Areas and Unconventional Molecular Targets of Montelukast
Beyond CysLT1 Receptor Modulation
Recent studies indicate that Montelukast's molecular interactions are not limited to the CysLT1 receptor. The compound's ability to cross the blood-brain barrier allows for potential interactions with various targets within the central nervous system, influencing neurotransmitter systems and cellular signaling pathways unrelated to leukotriene modulation. japi.orgmdpi.com
Computational studies have explored the molecular-level interactions of Montelukast (B128269) with key neurotransmitter receptors, suggesting mechanisms for its observed neuropsychiatric effects. nih.govresearchgate.net Although its primary affinity is for the CysLT1 receptor, evidence points toward off-target interactions with dopaminergic and serotonergic receptors. mdpi.commedrxiv.org
Computational molecular simulations have been employed to investigate Montelukast's binding affinity for the Dopamine (B1211576) D2 (DRD2) receptor. mdpi.comnih.govnih.gov These studies aim to understand the molecular basis of neuropsychiatric side effects associated with the drug. nih.gov Research using molecular docking and molecular dynamics (MD) simulations has shown that Montelukast can interact with the DRD2 receptor. mdpi.comresearchgate.net
In one computational study, structural modifications of Montelukast were designed to optimize interactions with the DRD2 receptor. mdpi.com The binding affinities of these modified derivatives were compared to native Montelukast and standard DRD2-targeting drugs like Haloperidol. nih.govresearchgate.net Specific modified versions of Montelukast, notably MLK_MOD-43 and MLK_MOD-42, demonstrated favorable binding scores and enhanced binding free energies, suggesting a significant interaction with the DRD2 receptor. mdpi.comnih.gov The accumulation of Montelukast in the cerebrospinal fluid to levels that could impact the dopamine receptor may offer a potential explanation for some psychiatric side effects. medrxiv.org
| Compound | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| Montelukast (MLK) | Dopamine D2 (DRD2) | Exhibits binding affinity to the DRD2 receptor in computational models. | researchgate.net |
| MLK_MOD-42 | Dopamine D2 (DRD2) | Showed a high binding free energy of -31.92 ± 2.54 kcal/mol in simulations. | nih.gov |
| MLK_MOD-43 | Dopamine D2 (DRD2) | Demonstrated one of the most favorable binding scores among modified derivatives. | mdpi.comnih.gov |
| Haloperidol | Dopamine D2 (DRD2) | Used as a reference standard antipsychotic drug in comparative binding studies. | nih.gov |
Similar to the investigations with the DRD2 receptor, computational studies have assessed the binding affinity of Montelukast and its derivatives for the Serotonin (B10506) 5-HT1A receptor. mdpi.comnih.govnih.gov These analyses suggest that leukotrienes may influence serotonin metabolism, and inhibition by Montelukast could disrupt serotonergic pathways. japi.org
Molecular docking results indicate that certain modified versions of Montelukast exhibit improved binding affinities for the 5-HT1A receptor when compared to the standard agonist, Buspirone. nih.gov Specifically, derivatives MLK_MOD-42, MLK_MOD-24, and MLK_MOD-21 showed the strongest binding affinity in terms of HADDOCK scores and binding energy. nih.gov The modified candidates MLK_MOD-42 and MLK_MOD-43 emerged as promising, with significant MM/PBSA binding free energies for the 5-HT1A receptor. nih.gov These computational findings suggest that structural alterations to Montelukast could optimize its interaction with this key serotonergic receptor. nih.govresearchgate.net
| Compound/Derivative | Target Receptor | Binding Energy (kcal/mol) | HADDOCK Score | Reference |
|---|---|---|---|---|
| MLK_MOD-21 | Serotonin 5-HT1A | -10.76 | -34.1 ± 1.7 | nih.gov |
| MLK_MOD-24 | Serotonin 5-HT1A | -11.04 | -34.2 ± 2.8 | nih.gov |
| MLK_MOD-42 | Serotonin 5-HT1A | -10.97 | -34.9 ± 1.6 | nih.gov |
| Buspirone | Serotonin 5-HT1A | Not Specified | Not Specified | nih.gov |
To better understand the toxicological mechanisms behind Montelukast-associated neuropsychiatric events, drug-gene interaction networks have been analyzed. researchgate.netnih.gov One study investigated 1,144 human genes that have direct or indirect interactions with Montelukast. researchgate.netnih.gov Functional enrichment analysis of these genes revealed a significant enrichment in biological processes related to "neuroactive ligand-receptor interaction." researchgate.netnih.gov
Within these networks, certain genes highly enriched in disease modules for "mood disorders" and "major depressive disorder" were identified. researchgate.net Specifically, genes such as HCRT (Hypocretin Neuropeptide Precursor), HTR2A (5-Hydroxytryptamine Receptor 2A), and KALRN (Kalirin RhoGEF Kinase) were found to be part of these significant clusters. researchgate.netpsychiatrist.compsychiatrist.com While these genes are not direct targets of Montelukast, their inclusion in protein-protein interaction networks affected by the drug suggests a potential indirect mechanism for its influence on mood and behavior. frontiersin.org
Beyond its role in inflammation, Montelukast has been shown to modulate fundamental cellular processes such as cell growth, proliferation, and apoptosis, particularly in the context of cancer research. spandidos-publications.comresearchgate.netmdpi.com Studies have demonstrated that Montelukast can inhibit the growth of various cancer cells, including those from chronic myeloid leukemia (CML), multiple myeloma, and lung cancer, by inducing apoptosis. spandidos-publications.comresearchgate.nettandfonline.com The mechanisms involved include the overexpression of the pro-apoptotic protein Bax, the release of cytochrome c, and the activation of caspase-3. spandidos-publications.commdpi.comresearchgate.net
One of the key pathways that Montelukast appears to modulate is the Wnt/β-catenin signaling pathway, which is crucial for cell development and is often dysregulated in cancer. spandidos-publications.comspandidos-publications.com In CML cells, the CysLT1 receptor activates Wnt/β-catenin signaling. spandidos-publications.com Research has shown that Montelukast can alter this pathway, leading to an inhibition of cancer cell survival. spandidos-publications.commdpi.com
Specifically, treatment with Montelukast was observed to induce the phosphorylation of β-catenin in a time-dependent manner. spandidos-publications.com This phosphorylation leads to its degradation. spandidos-publications.com Furthermore, Montelukast enhanced the interaction between β-catenin and its ubiquitin ligase β-TrCP, promoting its breakdown. spandidos-publications.com As a consequence of this pathway alteration, the expression of the downstream target c-myc, a key protein in cell proliferation, was decreased. spandidos-publications.commdpi.comresearchgate.net This inhibition of β-catenin signaling is considered a key downstream mechanism for Montelukast's cytotoxic effects in CML cells. spandidos-publications.com
Modulation of Cellular Growth and Apoptosis Pathways
Induction of Apoptotic Events (Bax overexpression, cytochrome c release, PARP-1 cleavage, caspase-3 activation)
Montelukast has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through a series of well-defined molecular events. In chronic myeloid leukemia (CML) cells, treatment with montelukast leads to the overexpression of the pro-apoptotic protein Bax. spandidos-publications.commdpi.comresearchgate.net This is a critical early step in the mitochondrial pathway of apoptosis. spandidos-publications.com
The overexpression of Bax is followed by the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.commdpi.comresearchgate.net This event is a key trigger for the activation of the caspase cascade, a family of proteases that execute the apoptotic program. spandidos-publications.com Subsequently, montelukast treatment results in the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and the activation of caspase-3. spandidos-publications.commdpi.comresearchgate.netnih.gov The cleavage of PARP-1 by activated caspase-3 is a hallmark of apoptosis. spandidos-publications.com
Notably, the combination of montelukast with the tyrosine kinase inhibitor imatinib (B729) has been observed to significantly enhance caspase-3 activation in CML cells compared to imatinib alone, suggesting a synergistic pro-apoptotic effect. spandidos-publications.comresearchgate.netnih.gov
Table 1: Effects of Montelukast on Apoptotic Markers
| Cell Line | Apoptotic Event | Observation |
| K562/JURL-MK1 (CML) | Bax overexpression | Dose-dependent increase. spandidos-publications.com |
| K562/JURL-MK1 (CML) | Cytochrome c release | Observed following montelukast treatment. spandidos-publications.com |
| K562/JURL-MK1 (CML) | PARP-1 cleavage | Dose-dependent increase. spandidos-publications.com |
| K562/JURL-MK1 (CML) | Caspase-3 activation | Dose-dependent increase, enhanced with imatinib. spandidos-publications.com |
Inhibition of Mitochondrial Pathway of Apoptosis
While montelukast can induce apoptosis through the mitochondrial pathway in some contexts, other research suggests it can also inhibit this pathway to protect against tissue injury. In a study on abdominal aortic aneurysm (AAA) in mice, montelukast was found to reduce apoptosis levels. springermedizin.de This protective effect is thought to be mediated by the inhibition of the mitochondrial pathway, thereby reducing cell death and alleviating tissue damage. springermedizin.de
Further research has shown that in lung cancer cells, montelukast induces cell death through the nuclear translocation of apoptosis-inducing factor (AIF), which represents a caspase-independent pathway of apoptosis originating from the mitochondria. nih.govamegroups.org This suggests that montelukast's influence on mitochondrial-mediated cell death is complex and may be cell-type and context-dependent.
Effects on Cell Proliferation and Colony Formation
Montelukast has demonstrated significant inhibitory effects on the proliferation and colony formation of various cancer cells. In lung cancer cell lines, montelukast inhibited both cell proliferation and the ability of the cells to form colonies. nih.gov Similar findings have been reported in colon cancer cells, where montelukast not only reduced cell proliferation and colony formation but also inhibited cell adhesion. nih.gov
In multiple myeloma (MM) cells, montelukast induced a dose- and time-dependent cytotoxicity and significantly suppressed the formation of myeloma cell colonies. tandfonline.com This anti-proliferative effect has also been observed in chronic myeloid leukemia cells. spandidos-publications.com
Table 2: Inhibitory Effects of Montelukast on Cell Proliferation and Colony Formation
| Cancer Type | Cell Line(s) | Effect |
| Lung Cancer | A549, CL1-5 | Inhibition of cell proliferation and colony formation. nih.gov |
| Colon Cancer | HCT-116 | Inhibition of cell proliferation, adhesion, and colony formation. nih.gov |
| Multiple Myeloma | RPMI 8226, U266, LP-1, MM.1S | Dose- and time-dependent cytotoxicity; significant inhibition of colony formation. tandfonline.com |
| Chronic Myeloid Leukemia | K562 | Reduced growth of CML cells. spandidos-publications.com |
Influence on Broad Inflammatory Signaling Pathways
Montelukast's therapeutic potential extends to its ability to modulate key inflammatory signaling pathways, which are often dysregulated in various diseases.
AMPK/mTOR Signaling Pathway Activation
Recent studies have shown that montelukast can activate the AMP-activated protein kinase (AMPK) signaling pathway. springermedizin.deresearchgate.net AMPK is a crucial regulator of cellular energy homeostasis and metabolism. cas.czmdpi.com Activation of AMPK can, in turn, inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. tandfonline.comcas.cz The mTOR pathway is a central controller of cell growth, proliferation, and survival. tandfonline.commdpi.com
In the context of abdominal aortic aneurysms in mice, montelukast was found to inhibit the formation of aneurysms by activating the AMPK/mTOR signaling pathway. springermedizin.deresearchgate.net In multiple myeloma cells, montelukast's anti-tumor effects were associated with the inhibition of the mTOR signaling pathway, leading to decreased levels of the oncoprotein c-Myc. tandfonline.com
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
Montelukast has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory molecules. nih.govresearchgate.net In a human monocytic leukemia cell line (THP-1), montelukast inhibited NF-κB activation in a dose-dependent manner. nih.govnih.gov This inhibition of NF-κB signaling is a key mechanism behind montelukast's anti-inflammatory effects. researchgate.netnih.gov Research has also indicated that montelukast can interfere with the nuclear translocation of NF-κB. researchgate.net
Reduction of Inflammatory Factors (IL-6, TNF-α, IFN-γ)
Consistent with its inhibition of NF-κB signaling, montelukast has been found to reduce the production of several key pro-inflammatory cytokines. In peripheral blood mononuclear cells, montelukast significantly inhibited lipopolysaccharide-induced production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net
In a mouse model of abdominal aortic aneurysm, montelukast treatment significantly reduced the mRNA expression levels of IL-6, TNF-α, and Interferon-gamma (IFN-γ) in the aortic tissue. springermedizin.deresearchgate.netresearchgate.net Furthermore, in other inflammatory models, montelukast has been shown to diminish the production of pro-inflammatory cytokines such as IFN-γ, TNF, and IL-6. researchgate.net
Modulation of Matrix Metalloproteinase (MMP) Levels
Montelukast(1-) demonstrates significant activity in modulating the levels and activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix. nih.govnih.govdovepress.comspringermedizin.de This modulation is a key component of its broader anti-inflammatory effects and is being investigated in various pathological conditions beyond asthma. Research indicates that Montelukast primarily exerts an inhibitory effect on specific MMPs, particularly MMP-2 and MMP-9, which are crucial in tissue remodeling, inflammation, and cancer cell invasion. nih.govnih.govspandidos-publications.com
In the context of vascular disease, studies on atherosclerotic rabbit models revealed that Montelukast treatment attenuated the expression of both MMP-2 and MMP-9 in atherosclerotic plaques, contributing to the inhibition of neointimal hyperplasia. nih.gov Similarly, in multiple mouse models of abdominal aortic aneurysm, Montelukast administration led to the downregulation of MMP-2 and MMP-9 expression in the aortic wall. nih.govspringermedizin.deresearcher.life This reduction in MMP activity is associated with improved aortic elastin (B1584352) integrity and decreased inflammation. nih.govpnas.org The mechanism in this context may be linked to the AMPK/mTOR signaling pathway, where Montelukast was found to decrease MMP-2 and MMP-9 protein expression levels. springermedizin.de
The inhibitory effects of Montelukast on MMPs have also been observed in neurological and cancer models. For instance, it was found to suppress MMP-2 and MMP-9 activities in human glioblastoma cells, potentially inhibiting their migration and invasion. spandidos-publications.com Furthermore, in children with mild persistent asthma, an 8-week course of Montelukast therapy significantly decreased plasma levels of MMP-9, which correlated with symptom improvement. nih.gov However, the effect is not universally potent across all inflammatory contexts; one in vitro study noted that Montelukast had only a mild reducing effect on MMP-9 gene expression in bronchial epithelial cells stimulated with lipopolysaccharide (LPS). kg.ac.rsresearchgate.net
Conversely, in a study on hepatic fibrosis, Montelukast therapy was reported to remarkably increase the expression of MMP-9, suggesting its regulatory role on MMPs can be context-dependent and tissue-specific. elsevier.es
Table 1: Research Findings on Montelukast's Modulation of MMP Levels
| Research Area | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Atherosclerosis | Balloon-injured, high-cholesterol diet rabbits | Reduced expression of MMP-2 and MMP-9 in atherosclerotic plaques. | nih.gov |
| Abdominal Aortic Aneurysm | Mouse models (PPE, Ang II, CaCl2) | Downregulated MMP-2 and MMP-9 expression in aneurysmal aortas. nih.govspringermedizin.deresearcher.lifepnas.org | nih.govspringermedizin.deresearcher.lifepnas.org |
| Glioblastoma | Human glioblastoma cell lines | Suppressed MMP-2 and MMP-9 activities. | spandidos-publications.com |
| Childhood Asthma | Children with mild persistent asthma | Significantly decreased plasma MMP-9 levels after 8 weeks of therapy. | nih.gov |
| Cerebral Ischemia | Oxygen-glucose deprivation/reperfusion (OGD/R) model | Inhibited OGD/R-induced expression of MMP-2 and MMP-9. | researchgate.net |
| Hepatic Fibrosis | Rat model | Increased expression of MMP-9. | elsevier.es |
Role in Non-Pulmonary Inflammatory Conditions (e.g., Abdominal Aortic Aneurysm, Colorectal Cancer)
The anti-inflammatory properties of Montelukast(1-) extend to several non-pulmonary conditions, with significant research focusing on its potential therapeutic role in abdominal aortic aneurysm and colorectal cancer.
Abdominal Aortic Aneurysm (AAA)
An abdominal aortic aneurysm is a serious vascular disease characterized by localized dilatation of the abdominal aorta, driven by chronic inflammation, extracellular matrix degradation, and smooth muscle cell apoptosis. Multiple preclinical studies have demonstrated a protective effect of Montelukast against the development and progression of AAA in animal models. pnas.orgfrontiersin.orgmedicaldialogues.in
In three distinct mouse models of AAA, treatment with Montelukast was shown to be protective against aorta dilatation and reduce the incidence of aortic rupture. pnas.orgfrontiersin.org The therapeutic effect was observed even when treatment was initiated after the aneurysm had already begun to form, suggesting the drug may not only prevent but also halt or revert the degenerative process. pnas.org The mechanisms underlying this protection are multifactorial. Montelukast treatment significantly reduces the infiltration and accumulation of inflammatory leukocytes, including macrophages and T cells, within the aortic lesions. nih.gov It also downregulates the expression of key matrix-degrading enzymes MMP-2 and MMP-9 in the aortic wall. nih.govspringermedizin.depnas.org Furthermore, research suggests Montelukast may inhibit AAA formation by activating the AMPK/mTOR signaling pathway, which in turn reduces apoptosis, the inflammatory response, and MMP levels. springermedizin.deresearcher.life
Colorectal Cancer
Emerging evidence highlights a potential role for Montelukast in oncology, particularly in colorectal cancer. The cysteinyl leukotriene 1 receptor (CysLT1R), which Montelukast antagonizes, is highly expressed in colorectal cancer and is associated with a poor prognosis. spandidos-publications.com
In vitro and in vivo studies have shown that Montelukast can inhibit the growth of colorectal cancer cells. spandidos-publications.commdpi.com It has been found to induce apoptosis and cause cell cycle arrest at the G1 phase in colon cancer cell lines. spandidos-publications.commdpi.com In xenograft mouse models, Montelukast treatment resulted in reduced tumor size, which was associated with decreased proliferation and increased apoptosis of the cancer cells. mdpi.comresearchgate.net
Beyond direct effects on cell growth, Montelukast appears to target cancer stemness. It has been shown to disrupt the formation of colonospheres (a 3D culture of cancer stem cells) and downregulate cancer stem cell markers like ALDH1 and DCLK1. researchgate.netmdpi.com This suggests a beneficial role in minimizing the population of cancer stem cells, which are critical for tumor initiation and recurrence. researchgate.net A large-scale nationwide cohort study further supports these preclinical findings, demonstrating that the use of leukotriene receptor antagonists, primarily Montelukast, was associated with a dose-dependent decrease in the risk of developing colorectal cancer among asthma patients. mdpi.com
Table 2: Research Findings on Montelukast in Non-Pulmonary Conditions
| Condition | Model / Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| Abdominal Aortic Aneurysm | Mouse models | Protects against aortic dilatation and rupture; reduces inflammation and MMP-9 levels. pnas.orgfrontiersin.org Activates AMPK/mTOR signaling pathway. springermedizin.deresearcher.life | springermedizin.deresearcher.lifepnas.orgfrontiersin.org |
| Colorectal Cancer | Human colon cancer cell lines (HT-29, SW-480, HCT-116) | Inhibits cell proliferation and colony formation; induces apoptosis and G1 cell cycle arrest. spandidos-publications.commdpi.com | spandidos-publications.commdpi.com |
| Colorectal Cancer | Mouse xenograft model | Reduces tumor size; decreases cancer stem cell markers (ALDH1, DCLK1) and macrophage infiltration. | researchgate.net |
| Colorectal Cancer | Nationwide retrospective cohort study | Use associated with a decreased risk of colorectal cancer in a dose-dependent manner. | mdpi.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-dihydroxy quininib |
| 15-PGDH |
| 5-hydroperoxyeicosatetraenoic acid |
| ALDH1 |
| ALDH1A1 |
| Angiotensin II |
| Atorvastatin |
| Azoxymethane |
| BCL2 |
| Caffeine |
| Calcitriol |
| Calpain-2 |
| Compound C |
| COX-2 |
| CXCL1/KC |
| DCLK1 |
| Dextran sulfate (B86663) sodium |
| Doxycycline |
| Ezetimibe |
| IFN-γ |
| Imatinib |
| IL-1β |
| IL-6 |
| IL-17 |
| Ketotifen |
| Leukotriene B4 |
| Leukotriene D4 |
| Leukotriene E4 |
| Lipopolysaccharide |
| LY255283 |
| Montelukast(1-) |
| Pemirolast |
| Pranlukast |
| Quininib |
| Rotenone |
| TNF-α |
| Tryptophan |
| Zafirlukast |
| ZM198,615 |
| α1-AT |
Q & A
Basic: What experimental designs are optimal for assessing Montelukast(1-) pharmacokinetics in preclinical models?
Methodological Answer:
To study pharmacokinetics (e.g., absorption, distribution, metabolism), use a combination of in vivo (rodent models) and in vitro (hepatocyte or microsomal assays) approaches. Ensure dose ranges reflect therapeutic relevance, and employ LC-MS/MS for precise quantification of plasma/tissue concentrations. Validate assays with positive controls and calibration curves to ensure reproducibility . For longitudinal studies, incorporate staggered sampling timepoints to capture half-life variability across subjects. Avoid over-reliance on single-dose experiments; instead, use dose-escalation protocols to model nonlinear kinetics .
Advanced: How can researchers reconcile conflicting data on Montelukast(1-)’s association with neuropsychiatric events in pediatric populations?
Methodological Answer:
Conflicting results (e.g., Glockler-Lauf et al. vs. Ali et al.) arise from retrospective designs with inherent confounding variables (e.g., comorbidities, concurrent medications). To resolve contradictions:
- Conduct a meta-analysis of observational studies, stratifying by study design (case-control vs. cohort) and adjusting for confounders like asthma severity .
- Apply propensity score matching to balance exposure groups in retrospective datasets .
- Design a prospective cohort study with pre-specified neuropsychiatric outcome measures (e.g., standardized behavioral scales) and active monitoring for incident events .
Advanced: What methodologies optimize Montelukast(1-) solubility in supercritical CO₂ with co-solvents like ethanol?
Methodological Answer:
Use high-pressure phase equilibria experiments (e.g., static-analytic method) to measure solubility under varying temperatures (35–60°C) and pressures (120–300 bar). Characterize solute-co-solvent interactions via FTIR or molecular dynamics simulations. Validate results with triplicate measurements and compare with predictive thermodynamic models (e.g., Chrastil equation). Ensure apparatus calibration with reference compounds (e.g., cholesterol) to minimize systematic error .
Basic: What statistical approaches are appropriate for dose-response analysis of Montelukast(1-) in heterogeneous populations?
Methodological Answer:
For heterogeneous cohorts (e.g., varying age, BMI, genetic polymorphisms):
- Apply mixed-effects models to account for inter-individual variability.
- Use multivariate regression to adjust for covariates like CYP2C8/9 metabolic activity.
- For non-normal distributions, employ non-parametric methods (e.g., bootstrapping) .
- Validate assumptions with residual plots and sensitivity analyses .
Advanced: How to design longitudinal studies evaluating Montelukast(1-)’s neurobehavioral impacts while controlling for confounders?
Methodological Answer:
- Cohort selection : Enroll participants with similar baseline asthma severity and exclude those with pre-existing psychiatric conditions.
- Outcome measures : Use validated tools (e.g., CBCL for children) administered at baseline, 3-, 6-, and 12-month intervals.
- Confounder control : Collect data on concomitant medications (e.g., β-agonists) and socioeconomic factors. Apply time-dependent covariate models to adjust for time-varying exposures .
- Blinding : Implement double-blinding where feasible, with placebo controls .
Basic: What validation criteria ensure reproducibility in Montelukast(1-) receptor binding assays?
Methodological Answer:
- Positive controls : Include reference ligands (e.g., LTD₄) to confirm assay functionality.
- Concentration-response curves : Generate triplicate curves with ≥6 concentrations to calculate IC₅₀ values.
- Specificity testing : Use receptor-negative cell lines to confirm signal specificity.
- Inter-assay precision : Report coefficient of variation (CV) across independent experiments (target CV <15%) .
Advanced: What strategies mitigate bias in meta-analyses of Montelukast(1-)’s efficacy across randomized trials?
Methodological Answer:
- Search strategy : Use PRISMA guidelines with explicit inclusion/exclusion criteria (e.g., ≥4-week duration, double-blinding) .
- Risk of bias assessment : Apply Cochrane RoB 2.0 tool to evaluate randomization, allocation concealment, and outcome reporting.
- Subgroup analysis : Stratify by patient age, dosing regimen, and outcome type (e.g., FEV₁ vs. symptom scores).
- Publication bias : Construct funnel plots and perform Egger’s regression to detect small-study effects .
Basic: How to standardize Montelukast(1-) sample preparation for HPLC quantification?
Methodological Answer:
- Extraction : Use protein precipitation with acetonitrile (3:1 v/v) for plasma samples. Centrifuge at 10,000×g for 10 min to remove particulates.
- Column selection : Employ C18 columns with 3.5 µm particle size for optimal resolution.
- Mobile phase : Isocratic elution with 65:35 methanol/ammonium acetate (10 mM, pH 4.5).
- Validation : Demonstrate linearity (r² >0.99) across 1–1000 ng/mL and intra-day precision (CV <10%) .
Advanced: How can computational modeling predict Montelukast(1-)’s interactions with novel leukotriene receptors?
Methodological Answer:
- Docking studies : Use AutoDock Vina with receptor crystal structures (e.g., CysLT₁R) to predict binding affinities.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess complex stability.
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding. Validate predictions with SPR or ITC experiments .
Basic: What ethical considerations apply to pediatric Montelukast(1-) trials?
Methodological Answer:
- Informed consent : Obtain assent from children (≥7 years) + parental consent.
- Safety monitoring : Establish DSMBs to review neuropsychiatric adverse events.
- Data privacy : De-identify records using HIPAA-compliant methods.
- Equity : Ensure diverse enrollment to reflect real-world populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
